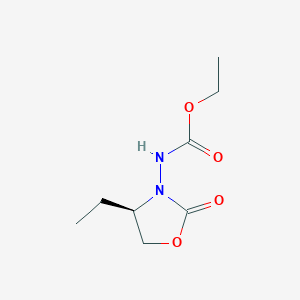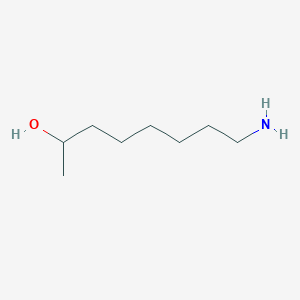
8-Aminooctan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminooctan-2-ol: is an organic compound with the molecular formula C8H19NO It is a primary amine and alcohol, characterized by an amino group attached to the eighth carbon of an octane chain and a hydroxyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Aminooctan-2-ol can be synthesized through several methods:
Reduction of Amino Fatty Acids: One common method involves the biocatalytic reduction of amino fatty acids using carboxylic acid reductase and endogenous aldehyde reductases from Escherichia coli.
Halohydrin Intermediates: Another method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminooctan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and alcohols.
Aplicaciones Científicas De Investigación
8-Aminooctan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Aminooctan-2-ol involves its interaction with various molecular targets and pathways. As a primary amine and alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
8-Aminooctan-1-ol: Similar structure but with the hydroxyl group attached to the first carbon.
8-Amino-2-naphthol: Contains an amino group and a hydroxyl group on a naphthalene ring.
Uniqueness: 8-Aminooctan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a primary amine and secondary alcohol makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
8-aminooctan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-8(10)6-4-2-3-5-7-9/h8,10H,2-7,9H2,1H3 |
Clave InChI |
QWHRKDSRMLBCPO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



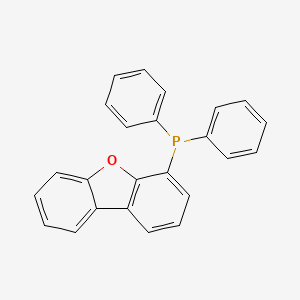

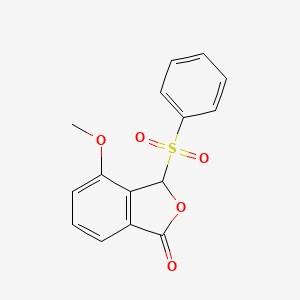

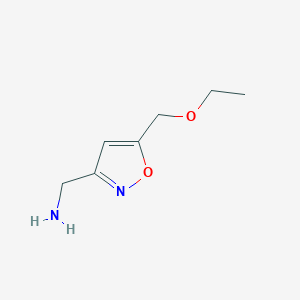


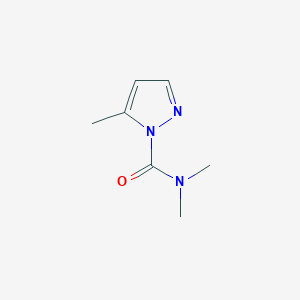
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
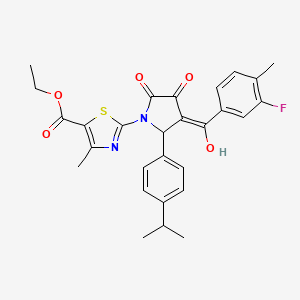
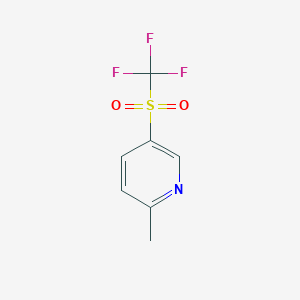
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
